molecular formula C15H21NO4 B1334209 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid CAS No. 289889-03-8

3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid

Cat. No. B1334209
CAS RN: 289889-03-8
M. Wt: 279.33 g/mol
InChI Key: BYHPOBHBBHWAIW-UHFFFAOYSA-N
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Description

“3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid” is an organic compound with the empirical formula C15H21NO4 . It is a solid substance and is used as an organic building block .


Molecular Structure Analysis

The molecular structure of “3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid” can be represented by the SMILES string CC(C)(C)OC(=O)N(CCC(O)=O)Cc1ccccc1 . This indicates that the compound contains a benzyl group attached to an amino group, which is further attached to a propanoic acid group via a carbonyl group .


Physical And Chemical Properties Analysis

“3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid” is a solid substance . It has a molecular weight of 279.33 .

Scientific Research Applications

Peptide Synthesis

This compound is widely used in the field of peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis of peptides. It protects the amine functionality from unwanted reactions, and after the peptide chain is formed, the Boc group can be removed under mild acidic conditions without harming the peptide chain .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the synthesis of drug candidates. Its protected amine can be used to build molecular structures that are commonly found in bioactive molecules. This is particularly useful in the development of new pharmaceuticals where precise functional group manipulation is required .

Material Science

The Boc-protected amino acid can be used in material science for the synthesis of polymers with specific properties. By incorporating this unit into a polymer chain, researchers can influence the physical properties of the material, such as its solubility, thermal stability, and biodegradability .

Bioconjugation

Bioconjugation techniques often use protected amino acids like 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid to attach biomolecules to various surfaces or to each other. This is crucial in creating targeted drug delivery systems, diagnostic tools, and biosensors .

Molecular Biology

In molecular biology, this compound is used in the synthesis of peptides that are tagged with reporter groups or affinity tags. These peptides can be used as probes to study protein-protein interactions, enzyme activities, and other biochemical processes .

Organic Synthesis

As a building block in organic synthesis, this compound provides a straightforward route to synthesize complex molecules. Its protected amine group allows for selective reactions at other functional sites of the molecule, which is a key strategy in multi-step organic synthesis .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can be used as standards or reagents in chromatography and mass spectrometry. This helps in the quantification and identification of compounds in complex mixtures .

Chemical Education

Lastly, in chemical education, this compound is used to teach advanced organic synthesis techniques. It serves as an example of how protective groups are used in the synthesis of complex organic molecules, demonstrating the practical applications of theoretical knowledge .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is also classified as a combustible substance .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of peptidic v1a receptor agonists , suggesting potential interaction with peptide receptors.

Mode of Action

Benzylic compounds are known to undergo reactions such as free radical bromination and nucleophilic substitution . The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly in the synthesis of peptides .

Biochemical Pathways

It’s worth noting that similar compounds have been used in the synthesis of inhibitors for hcv protease and glucosamine synthase , suggesting potential involvement in viral replication and amino sugar biosynthesis pathways.

Result of Action

Given its potential use in peptide synthesis , it may influence protein function and cellular signaling pathways.

Action Environment

The action, efficacy, and stability of 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid can be influenced by various environmental factors. These may include pH, temperature, presence of other chemicals, and specific conditions within the biological system . .

properties

IUPAC Name

3-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(10-9-13(17)18)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHPOBHBBHWAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375435
Record name 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid

CAS RN

289889-03-8
Record name 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Benzyl(tert-butoxycarbonyl)amino)propanoic acid
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